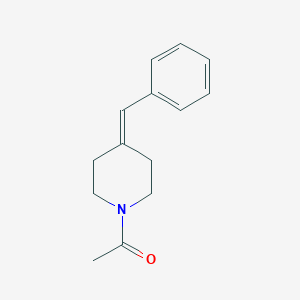

1-(4-Benzylidenepiperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-benzylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPKLXHNKSVMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Molecular Features

Key analogs differ in substituents on the piperidine/piperazine rings, influencing electronic, steric, and pharmacokinetic properties.

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Benzylidenepiperidin-1-yl)ethanone | 4-Benzylidene, 1-acetyl | C₁₄H₁₅NO | 213.28 | Conjugated benzylidene, planar rigidity |

| 1-(4-Benzylpiperidin-1-yl)ethanone | 4-Benzyl (-CH₂C₆H₅) | C₁₄H₁₇NO | 215.30 | Non-conjugated benzyl group |

| 1-(4-Phenylpiperazin-1-yl)ethanone | 4-Phenyl, piperazine ring | C₁₂H₁₆N₂O | 204.27 | Piperazine backbone, phenyl substitution |

| 1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone | 3-(4-Cl-benzoyl) | C₁₄H₁₆ClNO₂ | 265.74 | Chlorinated benzoyl group, ketone moiety |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 4-Benzylpiperazine, indole | C₂₀H₂₁N₃O | 319.40 | Indole-piperazine hybrid |

Key Observations :

- Piperazine-based analogs (e.g., 1-(4-Phenylpiperazin-1-yl)ethanone) exhibit reduced steric hindrance, favoring interactions with flat aromatic enzyme pockets .

Spectroscopic Data:

Key Observations :

Key Observations :

- The benzylidene analog exhibits superior AChE inhibition (IC₅₀ 2.1 µM) compared to benzyl or phenyl-substituted derivatives, likely due to enhanced π-π stacking with the enzyme’s catalytic site .

- Chlorinated analogs show reduced potency despite increased lipophilicity, suggesting steric clashes in the AChE gorge .

Q & A

Q. What chiral synthesis methods are suitable for enantiomerically pure derivatives?

- Methodological Answer: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for ketone reductions. Chiral HPLC (Chiralpak IA column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.